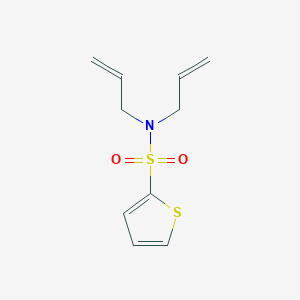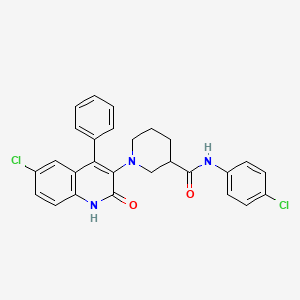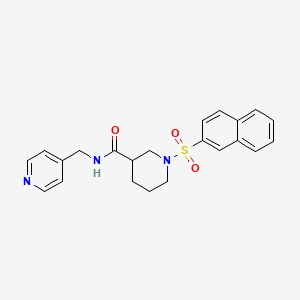![molecular formula C13H22N2O B5436202 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5436202.png)
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride, also known as BZA-5B, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the spirocyclic piperidine family and has shown promising results in various scientific research studies.
科学的研究の応用
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in animal models of cancer.
作用機序
The exact mechanism of action of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that it acts as an antioxidant, scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its relatively low toxicity. It has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
将来の方向性
There are many potential future directions for research on 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research studies. Its potential therapeutic applications include neuroprotection and anti-cancer activity. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
合成法
The synthesis of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves a multi-step process that starts with the reaction of 4-piperidone with 3-butenoyl chloride. The resulting product is then treated with sodium hydride and 1,2-dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with ammonia to yield the final product, this compound. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-3-12(16)15-10-6-13(7-11-15)4-8-14-9-5-13/h2,14H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLATUMNMMFBXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-1-pyridin-3-yl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethanone](/img/structure/B5436123.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5436130.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436174.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinol](/img/structure/B5436191.png)

